2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with a morpholine group and an aldehyde functional group. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-Methylmorpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)pyridine-3-carbaldehyde
- 2-(2-Methylmorpholin-4-yl)pyridine-3-carbonitrile
- 2-(2-Methylmorpholin-4-yl)pyridine-3-methanol
Uniqueness
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde stands out due to its specific combination of a morpholine group and an aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3 |
InChI Key |
QFURYUPJLSIZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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